Cyanuric acid-13C3, also known as tricyano-13C3, is a powerful isotope-labeled variant of cyanuric acid (). This stable isotope finds remarkable applications in various scientific research fields, particularly those delving into the intricacies of biochemistry and physiology.
One of the most significant contributions of Cyanuric acid-13C3 lies in its ability to elucidate metabolic pathways. Scientists utilize this compound to trace the fate of molecules and drugs within an organism. By incorporating the 13C isotope into the cyanuric acid structure, researchers can monitor its movement through metabolic processes. The 13C label acts as a unique marker, allowing researchers to distinguish the labeled cyanuric acid from its naturally occurring counterpart using techniques like mass spectrometry . This approach sheds light on how the body breaks down and utilizes various substances, providing valuable insights into drug metabolism and nutritional science.
The compound (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione, also known as cyanuric acid-13C3, is a stable isotope-labeled derivative of cyanuric acid. Its molecular formula is with a molecular weight of 132.05 g/mol. This compound is characterized by its three carbonyl groups attached to a triazine ring structure, which is a six-membered heterocyclic compound containing three nitrogen atoms. Cyanuric acid itself is commonly used in various industrial applications, including as a precursor for disinfectants and herbicides.
The biological activity of cyanuric acid-13C3 is primarily linked to its role as a chemical tracer in metabolic studies. It does not exhibit significant biological activity on its own but serves as an important tool in understanding metabolic pathways due to its stable isotope labeling. This allows researchers to track the compound's behavior in biological systems without altering the system's natural state.
Cyanuric acid-13C3 can be synthesized through several methods:
Cyanuric acid-13C3 has various applications:
Interaction studies involving cyanuric acid-13C3 typically focus on its binding properties with other compounds, particularly melamine. The formation of melamine cyanurate demonstrates its role in supramolecular chemistry, where it forms insoluble complexes that are significant for understanding chemical interactions at the molecular level.
Several compounds share structural similarities with cyanuric acid-13C3:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyanuric Acid | C₃H₃N₃O₃ | Non-labeled version used widely in industry. |
Trichloroisocyanuric Acid | C₃Cl₃N₃O₃ | Chlorinated derivative used as a disinfectant. |
Trimethyl-1,3,5-triazinane-2,4,6-trione | C₆H₉N₃O₃ | Methylated version with different properties. |
Cyanuric acid-13C3's uniqueness lies in its stable isotope labeling, which allows for precise tracking in biological and environmental studies without altering the chemical behavior of the compound itself. This feature distinguishes it from its non-labeled counterparts and other derivatives that may not have the same isotopic specificity.